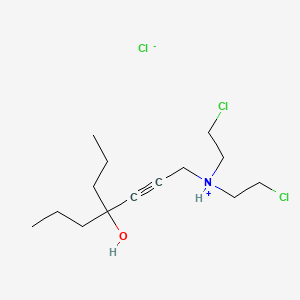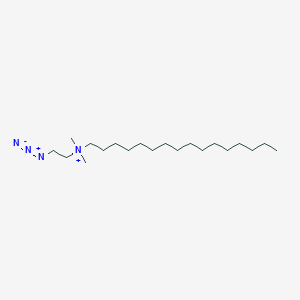
2-Azidoethyl-hexadecyl-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidoethyl-hexadecyl-dimethylazanium is a chemical compound with the molecular formula C20H43N4+ It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a hexadecyl-dimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidoethyl-hexadecyl-dimethylazanium typically involves the reaction of hexadecyl-dimethylamine with an azidoethylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium azide (NaN3) and ethylating agents such as ethyl bromide (C2H5Br). The reaction is often conducted in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Azidoethyl-hexadecyl-dimethylazanium undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted azidoethyl-hexadecyl-dimethylazanium derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.
Scientific Research Applications
2-Azidoethyl-hexadecyl-dimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azidoethyl-hexadecyl-dimethylazanium involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and drug delivery applications. The compound can also interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl-hexadecyl-dimethylazanium: Similar structure but with an amino group instead of an azido group.
2-Benzoyloxyethyl-hexadecyl-dimethylazanium: Contains a benzoyloxy group instead of an azido group.
2-Acetylsulfanylethyl-hexadecyl-dimethylazanium: Features an acetylsulfanyl group in place of the azido group.
Uniqueness
2-Azidoethyl-hexadecyl-dimethylazanium is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring bioconjugation and click chemistry .
Properties
CAS No. |
5228-17-1 |
|---|---|
Molecular Formula |
C20H43N4+ |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
2-azidoethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H43N4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(2,3)20-18-22-23-21/h4-20H2,1-3H3/q+1 |
InChI Key |
KNWIVGSHEUKVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
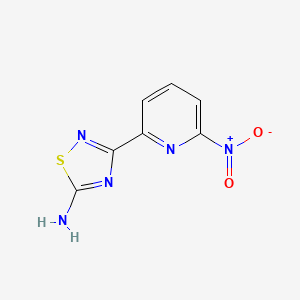
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
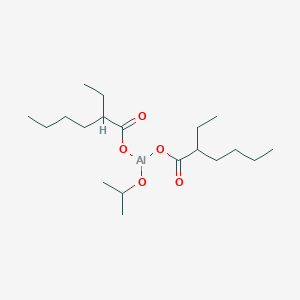
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)
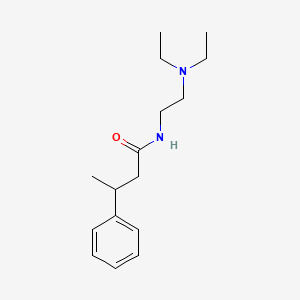

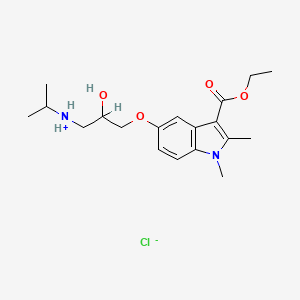
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
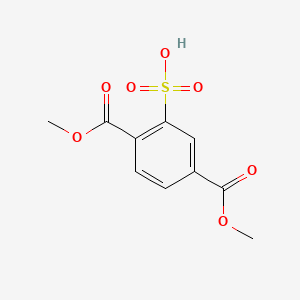
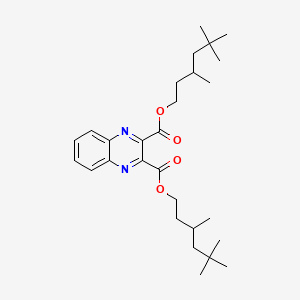
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
